N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including methoxy, thiophene, trifluoromethyl, and pyrimidine
Properties
Molecular Formula |
C19H16F3N3O3S2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-11-5-6-12(14(8-11)28-2)23-17(26)10-30-18-24-13(15-4-3-7-29-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) |
InChI Key |
YVTLGFRJARSZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and appropriate amines in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiolating reagents such as thiourea.
Coupling with 2,4-Dimethoxyphenyl Acetamide: The final step involves coupling the synthesized pyrimidine derivative with 2,4-dimethoxyphenyl acetamide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and sulfanyl groups.
Reduction: Reduction reactions can occur at the pyrimidine ring and the carbonyl group of the acetamide.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and sulfanyl groups.
Reduction: Reduced forms of the pyrimidine ring and acetamide.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Fluvastatin: A statin drug with a different mechanism of action but similar structural complexity.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs like ethyl acetoacetate and other complex molecules like fluvastatin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
